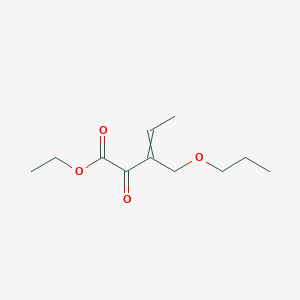![molecular formula C16H16O2 B14215648 1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene CAS No. 824948-62-1](/img/structure/B14215648.png)
1,1'-[But-1-ene-2,3-diylbis(oxy)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene is a chemical compound characterized by its unique structure, which includes a butene backbone linked to two benzene rings via ether linkages
Méthodes De Préparation
The synthesis of 1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene typically involves the reaction of butene derivatives with phenol or substituted phenols under specific conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide to form the ether linkage. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups.
Applications De Recherche Scientifique
1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene involves its interaction with molecular targets through its functional groups. The ether linkages and benzene rings allow it to participate in various chemical reactions, influencing biological pathways and material properties. The exact pathways depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
1,1’-[But-1-ene-2,3-diylbis(oxy)]dibenzene can be compared with similar compounds such as:
1,1’-[Ethane-1,2-diylbis(oxy)]dibenzene: This compound has an ethane backbone instead of butene, leading to different reactivity and applications.
1,1’-[Propane-1,3-diylbis(oxy)]dibenzene:
1,1’-[Butane-1,4-diylbis(oxy)]dibenzene: Similar to the butene derivative but with a saturated backbone, affecting its chemical behavior.
Propriétés
Numéro CAS |
824948-62-1 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
3-phenoxybut-1-en-2-yloxybenzene |
InChI |
InChI=1S/C16H16O2/c1-13(17-15-9-5-3-6-10-15)14(2)18-16-11-7-4-8-12-16/h3-12,14H,1H2,2H3 |
Clé InChI |
HEPTZLNGEBDKCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C)OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




oxophosphanium](/img/structure/B14215597.png)

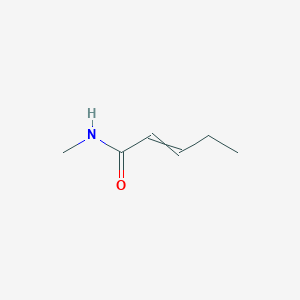
![2-[1-(2-chlorophenyl)ethyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14215609.png)
![3-{2-[2-(2-Iodoethoxy)ethoxy]ethoxy}prop-1-ene](/img/structure/B14215614.png)
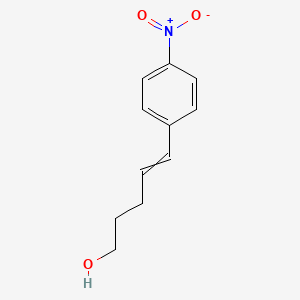
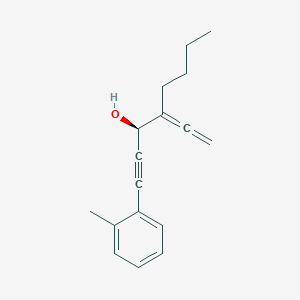

![Benzenemethanamine, N-[1-ethyl-2-(phenylseleno)propylidene]-](/img/structure/B14215643.png)
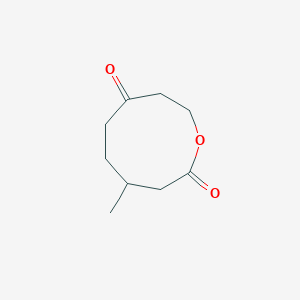
![1-Bromo-3-[(3-iodophenyl)ethynyl]benzene](/img/structure/B14215649.png)
